molecular formula C14H22BClN2O3 B1434267 (3-Chloro-4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid CAS No. 1704074-31-6

(3-Chloro-4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid

Cat. No. B1434267
CAS RN: 1704074-31-6
M. Wt: 312.6 g/mol
InChI Key: YYGHQYCAWVSYHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of boronic acids like (3-Chloro-4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid often involves the Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of (3-Chloro-4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid is defined by its molecular formula, C14H22BClN2O3. Unfortunately, the specific details about the arrangement of these atoms and the bonds between them are not available in the search results.


Chemical Reactions Analysis

Boronic acids, including (3-Chloro-4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid, can undergo a variety of chemical reactions . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of boronic esters is not well developed, but there are reports of catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

Scientific Research Applications

Organic Synthesis

Boronic acids, including compounds like (3-Chloro-4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid, are widely used as reagents and catalysts in organic synthesis. They are involved in various reactions such as Suzuki coupling, which is used to form carbon-carbon bonds crucial in the synthesis of complex organic molecules .

Chemical Biology Probes

These compounds serve as probes and sensors due to their ability to form reversible covalent bonds with diols and other entities. This property is exploited in chemical biology to study biological processes and detect biomolecules .

Therapeutic Drugs

Boronic acids are components of several therapeutic drugs due to their biological activity. They can act as proteasome inhibitors, like bortezomib, which is used in cancer therapy .

Sensing Applications

The interaction of boronic acids with strong Lewis bases makes them suitable for use in sensing applications, such as detecting fluoride or cyanide ions in various environments .

Biomedical Research

In biomedical science, boronic acids are explored for their potential uses in drug delivery systems and as tools for understanding cell biology due to their unique chemistries at physiological pH .

Drug Discovery

As reversible covalent inhibitors, boronic acids are investigated for their potential in drug discovery. Their mild electrophilic properties allow them to interact with various biological targets, leading to the development of new medications .

Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine Boronic acids for sensing and other applications - a mini-review The modern role of boron as a ‘magic element’ in biomedical science Rapid approach to complex boronic acids - Science

properties

IUPAC Name

[3-chloro-4-[2-(4-ethylpiperazin-1-yl)ethoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BClN2O3/c1-2-17-5-7-18(8-6-17)9-10-21-14-4-3-12(15(19)20)11-13(14)16/h3-4,11,19-20H,2,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGHQYCAWVSYHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCN2CCN(CC2)CC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-4-(2-(4-ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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